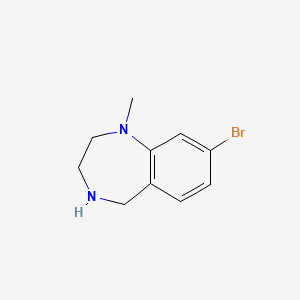
8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. The addition of a bromine atom and a methyl group to the benzodiazepine structure can significantly alter its chemical and pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine typically involves the bromination of a precursor benzodiazepine compound. One common method involves the use of bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the benzodiazepine ring. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The process may also include purification steps, such as recrystallization or chromatography, to remove impurities and obtain the final product in a pure form.
化学反応の分析
Types of Reactions
8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted benzodiazepines.
科学的研究の応用
8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its interactions with biological targets, such as receptors and enzymes.
Medicine: Research is conducted to explore its potential therapeutic effects and pharmacological properties.
Industry: It may be used in the development of new pharmaceuticals or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine involves its interaction with specific molecular targets in the body. Benzodiazepines typically act on the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and leading to sedative, anxiolytic, and muscle relaxant effects. The presence of the bromine atom and methyl group may influence the compound’s binding affinity and selectivity for different receptor subtypes.
類似化合物との比較
Similar Compounds
8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine: Similar structure but lacks the methyl group.
1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine: Similar structure but lacks the bromine atom.
8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine: Similar structure with a chlorine atom instead of bromine.
Uniqueness
The unique combination of the bromine atom and methyl group in 8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine can result in distinct chemical and pharmacological properties compared to its analogs. These modifications can affect the compound’s solubility, stability, and receptor binding characteristics, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C10H13BrN2 |
|---|---|
分子量 |
241.13 g/mol |
IUPAC名 |
8-bromo-1-methyl-2,3,4,5-tetrahydro-1,4-benzodiazepine |
InChI |
InChI=1S/C10H13BrN2/c1-13-5-4-12-7-8-2-3-9(11)6-10(8)13/h2-3,6,12H,4-5,7H2,1H3 |
InChIキー |
WIGAZMQLFHHVEN-UHFFFAOYSA-N |
正規SMILES |
CN1CCNCC2=C1C=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



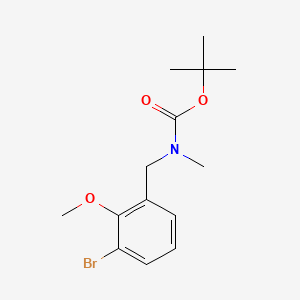
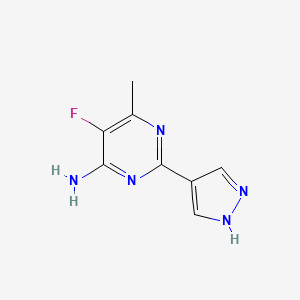

![rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole hydrochloride](/img/structure/B15304495.png)
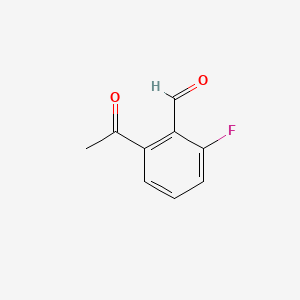
![2-(4-Bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B15304501.png)
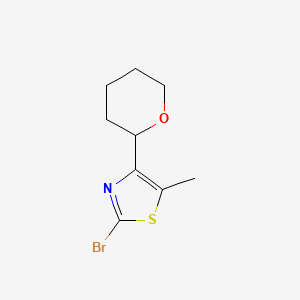

![Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyloxetan-3-yl)propanoate](/img/structure/B15304525.png)

![6-(Tert-butoxy)-3-azabicyclo[3.2.0]heptane](/img/structure/B15304533.png)
![tert-butyl N-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate](/img/structure/B15304537.png)

